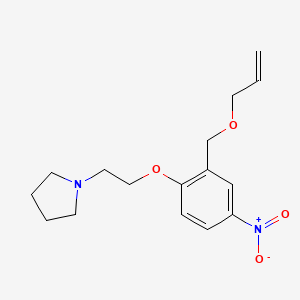
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, an allyloxy group, and a nitrophenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine typically involves multiple steps One common approach is to start with the preparation of the nitrophenoxy intermediate, which is then reacted with an allyloxy groupThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
化学反应分析
Types of Reactions
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The allyloxy group can be oxidized to form an aldehyde or carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the allyloxy group can produce an aldehyde or carboxylic acid .
科学研究应用
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
N-Methylpyrrolidone: A widely used solvent with a similar pyrrolidine structure.
Pyrrolidin-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Uniqueness
1-(2-(2-((Allyloxy)methyl)-4-nitrophenoxy)ethyl)pyrrolidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
937273-32-0 |
|---|---|
分子式 |
C16H22N2O4 |
分子量 |
306.36 g/mol |
IUPAC 名称 |
1-[2-[4-nitro-2-(prop-2-enoxymethyl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C16H22N2O4/c1-2-10-21-13-14-12-15(18(19)20)5-6-16(14)22-11-9-17-7-3-4-8-17/h2,5-6,12H,1,3-4,7-11,13H2 |
InChI 键 |
GQBKXZRZSDLTDI-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
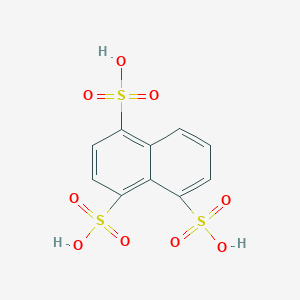
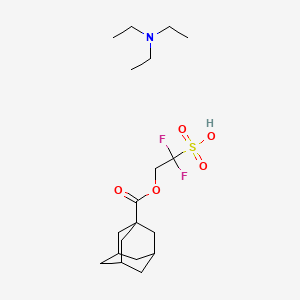
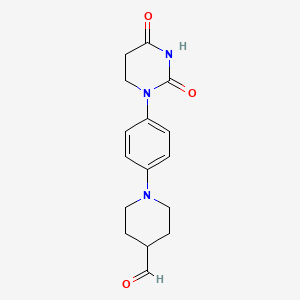

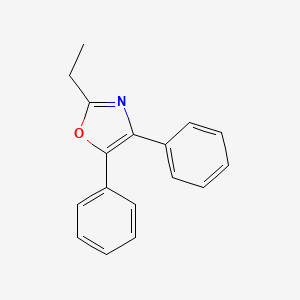
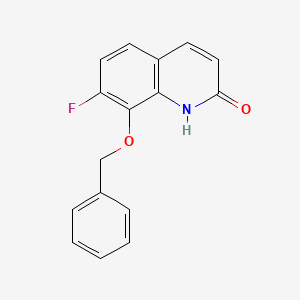
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

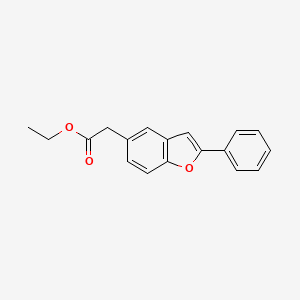
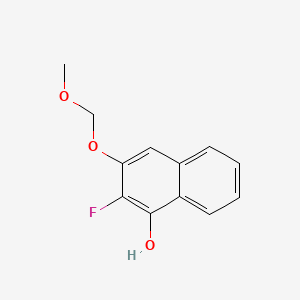
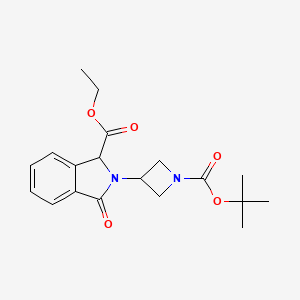
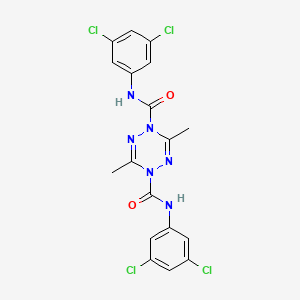
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
